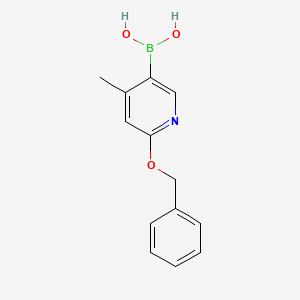

2-(Benzyloxy)-4-methylpyridine-5-boronic acid

Beschreibung

Chemical Identity and Nomenclature

This compound represents a sophisticated member of the organoboron compound family, characterized by its unique structural arrangement and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 1451391-35-7, providing its definitive chemical identification in scientific databases. The molecular formula C₁₃H₁₄BNO₃ accurately describes the atomic composition, indicating the presence of thirteen carbon atoms, fourteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms within the molecular structure.

The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, with alternative nomenclature including [6-(Benzyloxy)-4-methyl-3-pyridinyl]boronic acid, reflecting the compound's structural features. This nomenclature system emphasizes the position of functional groups on the pyridine ring, where the benzyloxy group occupies the second position, the methyl group is located at the fourth position, and the boronic acid functionality is attached at the fifth position. The precise molecular weight has been determined as 243.066 grams per mole through advanced analytical techniques, providing essential data for stoichiometric calculations in synthetic applications.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound arises from the integration of multiple functional groups that contribute to its distinctive chemical behavior. The benzyloxy substituent introduces aromatic character and potential for π-π interactions, while the methyl group provides steric and electronic effects that influence reactivity patterns. The boronic acid functionality serves as the primary reactive center, enabling participation in various coupling reactions and coordination chemistry applications. Research has demonstrated that the logarithmic partition coefficient value of 2.81 indicates moderate lipophilicity, suggesting favorable characteristics for both aqueous and organic phase interactions.

Historical Context in Boronic Acid Research

The development and study of this compound must be understood within the broader historical evolution of boronic acid chemistry, which traces its origins to fundamental discoveries in the nineteenth century. The foundational work began with Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid through a pioneering technique involving the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid. This groundbreaking research established the fundamental synthetic principles that would later enable the development of complex boronic acid derivatives, including specialized pyridine-containing structures.

The historical trajectory of boronic acid research experienced significant acceleration with the discovery of the Suzuki–Miyamura coupling reaction, first reported in 1979. This critical development represented a paradigm shift in carbon-carbon bond formation chemistry, utilizing alkenyl borane or catecholate compounds in reactions with aryl halides under palladium catalysis and basic conditions. The success of this methodology dramatically increased research focus on boronic acids, leading to optimization of reaction conditions including various catalysts, ligands, bases, solvents, and additives that expanded the synthetic utility of these compounds.

Within the pharmaceutical sector, boronic acids gained prominence through their application as enzyme inhibitors, with early studies by Keener and Waley identifying boronic acids as effective β-lactamase inhibitors. The progression of medicinal chemistry applications culminated in the development of bortezomib (Velcade), which became the first boronic acid-containing drug to enter human trials for advanced cancer treatment in 1998 and subsequently received Food and Drug Administration approval in 2003 for multiple myeloma treatment. This breakthrough success demonstrated the therapeutic potential of boronic acid derivatives and established them as privileged structures in medicinal chemistry research.

The specific development of pyridine-boronic acid derivatives emerged from advances in synthetic methodology, particularly through five distinct approaches: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation and subsequent borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and [4+2] cycloaddition reactions. These methodological advances provided the synthetic foundation necessary for accessing complex pyridine-boronic acid structures, including compounds with multiple substituents such as this compound.

Position Within Pyridine-Boronic Acid Derivatives

This compound occupies a distinctive position within the diverse family of pyridine-boronic acid derivatives, characterized by its unique substitution pattern and functional group combination. The compound belongs to a specialized class of heterocyclic boronic acids that combine the electron-deficient nature of the pyridine ring with the Lewis acidic properties of the boronic acid functionality. This combination creates a molecular architecture that exhibits enhanced reactivity compared to simple phenylboronic acids, while maintaining stability under standard laboratory conditions.

Comparative analysis with related pyridine-boronic acid derivatives reveals the structural diversity within this chemical family. The closely related compound 2-Benzyloxy-3-methylpyridine-5-boronic acid, bearing the Chemical Abstracts Service number 1356087-42-7, shares the same molecular formula C₁₃H₁₄BNO₃ and molecular weight of 243.07 grams per mole, but differs in the position of the methyl substituent. This positional isomerism demonstrates how subtle structural modifications can lead to distinct compounds with potentially different reactivity profiles and synthetic applications.

Table 2: Structural Comparison of Related Pyridine-Boronic Acid Derivatives

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Methyl Position | Benzyloxy Position | Boronic Acid Position |

|---|---|---|---|---|---|

| This compound | 1451391-35-7 | C₁₃H₁₄BNO₃ | Position 4 | Position 2 | Position 5 |

| 2-Benzyloxy-3-methylpyridine-5-boronic acid | 1356087-42-7 | C₁₃H₁₄BNO₃ | Position 3 | Position 2 | Position 5 |

| 6-(Benzyloxy)-2-methylpyridine-3-boronic acid | 2096336-17-1 | C₁₃H₁₄BNO₃ | Position 2 | Position 6 | Position 3 |

The synthetic accessibility of pyridine-boronic acid derivatives has been significantly enhanced through the development of specialized methodologies, particularly halogen-metal exchange procedures followed by borylation reactions. These approaches enable regioselective introduction of boronic acid functionalities at specific positions on the pyridine ring, allowing for the systematic exploration of structure-activity relationships within this compound class. Research has demonstrated that the electronic properties of pyridine rings can be fine-tuned through strategic placement of electron-donating groups such as benzyloxy substituents and electron-donating alkyl groups like methyl substituents.

The applications of pyridine-boronic acid derivatives extend across multiple domains of chemical research, with particular emphasis on their utility in cross-coupling reactions for the construction of complex molecular architectures. Studies focusing on 6-substituted pyridine-3-boronic acid derivatives have revealed their potential as inhibitors of bacterial efflux pumps, specifically targeting the Staphylococcus aureus NorA efflux pump. Research beginning with 6-benzyloxypyridine-3-boronic acid has led to the synthesis and biological evaluation of series of 6-(aryl)alkoxypyridine-3-boronic acids, demonstrating the medicinal chemistry potential of this compound class.

The positioning of this compound within the broader context of organoboron chemistry reflects the ongoing evolution of this field toward increasingly sophisticated molecular designs. The compound represents an intersection of traditional boronic acid chemistry with modern heterocyclic synthesis, embodying the principles of structure-based drug design and materials science applications. Contemporary research continues to explore the unique properties imparted by the combination of pyridine nitrogen, benzyloxy ether linkage, methyl substitution, and boronic acid functionality, establishing this compound as a valuable building block for advanced synthetic endeavors.

Eigenschaften

IUPAC Name |

(4-methyl-6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAURPRIQZGXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Benzyloxy)-4-methylpyridine-5-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyridine ring substituted with a benzyloxy group and a methyl group. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C13H14BNO

- Molecular Weight : 243.07 g/mol

- Density : 1.2 g/cm³

- Boiling Point : Approximately 445.5 °C at 760 mmHg

The mechanisms through which this compound may exert its effects include:

- Binding to Proteins : The compound may interact with specific proteins, modulating their activity and influencing cellular signaling pathways.

- Inhibition of Proteases : By targeting proteolytic enzymes, this compound could interfere with protein turnover and cellular homeostasis.

- Cell Cycle Regulation : Similar to other boron-containing compounds, it may induce cell cycle arrest or apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Benzyloxy-5-methylpyridine-3-boronic acid | Similar pyridine structure but different substitution | Different position of boronic group |

| 6-(Benzyloxy)-2-methylpyridine-3-boronic acid | Contains similar functional groups | Variations in substitution pattern |

| 3-Benzyloxy-4-methylpyridine-5-boronic acid | Another positional isomer | Different reactivity profile |

This table highlights how variations in substitution patterns influence the reactivity and potential applications of these compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, research into related boron-containing compounds provides insights into potential applications:

- Protease Inhibition : Studies have shown that boron-containing compounds can effectively inhibit serine proteases, leading to therapeutic effects in various diseases .

- Antifungal and Antibacterial Activities : Boron-based compounds have demonstrated efficacy against fungal and bacterial infections, suggesting that similar mechanisms could be explored for this compound .

- Cancer Therapeutics : Research indicates that modifications in boron-containing drugs can enhance their potency against cancer cells by targeting specific molecular pathways involved in tumor growth and survival .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Boronic acids, including 2-(Benzyloxy)-4-methylpyridine-5-boronic acid, have been investigated for their potential as antibacterial agents. They function as β-lactamase inhibitors, which are crucial in combating antibiotic resistance. For instance, modifications of related boronic acids have shown efficacy against multidrug-resistant Gram-negative bacteria, making them promising candidates for new antibiotic therapies .

Case Study: QPX7728

A study highlighted the structural modifications of boronic acids leading to the development of QPX7728, a broad-spectrum β-lactamase inhibitor. This compound demonstrated significant activity against various resistant strains, indicating the potential of boronic acids in treating severe bacterial infections .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is critical in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Cross-Coupling Efficiency

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85 | |

| Miyaura Borylation | B2pin2, Pd(dba)2 | 90 | |

| C–N Coupling with Morpholine | Room Temperature | 78 |

Catalysis

Role in Catalytic Reactions

Boronic acids are utilized as catalysts in various organic transformations. Their ability to form stable complexes with transition metals enhances reaction rates and selectivity.

Case Study: Metal-Free Catalysis

Research has demonstrated that this compound can act as a catalyst in metal-free deoxygenative coupling reactions. This application is particularly valuable due to the growing demand for environmentally friendly synthetic methods .

Material Science

Polymer Chemistry

The compound's boronate functionality allows it to participate in the formation of dynamic covalent bonds, making it useful in creating smart materials that respond to environmental stimuli.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Analogues and Their Properties

Reactivity and Stability Comparisons

Substituent Effects on Reactivity :

- The benzyloxy group at C2 in the target compound likely increases steric hindrance compared to smaller groups like methoxy (e.g., 2-methoxy-5-pyridineboronic acid) . This may reduce coupling efficiency in Suzuki reactions but improve selectivity for bulky substrates.

- Methyl vs. Halogen Substituents : The methyl group at C4 (hypothetical) could enhance stability compared to halogenated analogs (e.g., 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine) by reducing electrophilicity and susceptibility to hydrolysis .

Solubility and Handling :

- Boronic acids with benzyloxy groups (e.g., 2-benzyloxy-5-fluorophenylboronic acid) often exhibit lower aqueous solubility compared to methoxy-substituted derivatives, necessitating polar aprotic solvents like THF or DMF .

Research Findings and Limitations

- notes that bromo- and fluoro-substituted pyridinylboronic acids exhibit moderate stability, requiring inert storage conditions .

- Limitations: No direct data on this compound exists in the provided evidence; comparisons are extrapolated from structural analogs.

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid typically involves the following key steps:

- Introduction of the benzyloxy group at the 2-position of the pyridine ring, often via nucleophilic substitution of a suitable leaving group by benzyl alcohol or benzyl alkoxide.

- Installation of the boronic acid moiety at the 5-position, commonly achieved by palladium-catalyzed borylation of a corresponding halogenated intermediate.

- Methyl substitution at the 4-position, which can be introduced either before or after the benzyloxy and boronic acid functionalizations depending on the synthetic route.

Preparation of Key Intermediates

Synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine

A common precursor is 2-(Benzyloxy)-5-bromo-4-methylpyridine, which can be synthesized via:

- Bromination of 3-methylpyridine derivatives: Starting from 3-methylpyridine, selective bromination at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Benzyloxylation: The 2-hydroxy group on the pyridine ring is substituted by a benzyloxy group through nucleophilic substitution using benzyl alcohol and a base such as potassium carbonate or sodium hydride.

This intermediate is critical because the bromine atom serves as a handle for subsequent borylation reactions to introduce the boronic acid group.

Introduction of the Boronic Acid Group

Miyaura Borylation (Palladium-Catalyzed)

The most widely used method for installing the boronic acid group on aromatic and heteroaromatic rings is the Miyaura borylation , which involves:

- Reaction of the aryl or heteroaryl bromide (e.g., 2-(Benzyloxy)-5-bromo-4-methylpyridine) with bis(pinacolato)diboron (B2pin2).

- Catalysis by a palladium complex such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Use of a base like potassium acetate or potassium carbonate.

- Conducting the reaction in solvents such as dioxane or toluene, often at elevated temperatures (80–110°C).

This reaction converts the bromide into a boronic ester intermediate, which can then be hydrolyzed under mild acidic or basic conditions to yield the boronic acid functionality.

Purification and Characterization

- The crude boronic ester or boronic acid is purified by chromatography (silica gel column chromatography) or recrystallization .

- Characterization is performed using NMR spectroscopy (^1H, ^13C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Example Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination | 3-Methylpyridine or 2-hydroxy-4-methylpyridine | Br2 or NBS, solvent (e.g., acetic acid), controlled temp | 2-Bromo-4-methylpyridine derivative | Moderate |

| 2 | Benzyloxylation | 2-Hydroxy-5-bromo-4-methylpyridine | Benzyl alcohol, base (K2CO3), solvent (acetone or DMF) | 2-(Benzyloxy)-5-bromo-4-methylpyridine | Good |

| 3 | Miyaura Borylation | 2-(Benzyloxy)-5-bromo-4-methylpyridine | B2pin2, Pd catalyst, base (KOAc), dioxane, 80–110°C | 2-(Benzyloxy)-4-methylpyridine-5-boronic ester | High |

| 4 | Hydrolysis of boronic ester | Boronic ester intermediate | Acidic or basic aqueous workup | This compound | High |

Research Findings and Optimization Notes

- Catalyst choice and ligand: Pd(PPh3)4 and Pd(dppf)Cl2 are effective catalysts, but ligand screening can improve yields and selectivity.

- Base selection: Potassium acetate or carbonate bases provide good conversion rates.

- Solvent effects: Polar aprotic solvents like dioxane and toluene are preferred for optimal reaction rates.

- Temperature control: Elevated temperatures (80–110°C) promote efficient borylation but require careful monitoring to avoid decomposition.

- Purity considerations: Boronic acids are prone to protodeboronation; thus, mild hydrolysis and rapid purification are recommended to maintain yield and purity.

Alternative Methods and Considerations

- Use of 9-MeO-9-BBN variant: In cases where boronic acid or boronate esters are unstable, organometallic reagents can be trapped with B-methoxy-9-BBN to form reactive boronate complexes that proceed to coupling reactions with high efficiency.

- Direct lithiation and borylation: Sequential lithiation of halogenated pyridine followed by reaction with trialkyl borates can be performed but requires strict anhydrous and low-temperature conditions to avoid side reactions.

- Industrial scale-up: Continuous flow reactors and automated platforms may be used to optimize reaction times, yields, and purity for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | Pd catalyst, B2pin2, base, dioxane, 80–110°C | High yield, widely applicable | Sensitive to moisture, requires Pd catalyst |

| 9-MeO-9-BBN variant | B-methoxy-9-BBN, organometallic reagent | Useful for unstable boronic acids | Organometallic reagents sensitive, specialized reagents |

| Lithiation followed by borylation | t-BuLi or n-BuLi, trialkyl borate | Direct boronic acid introduction | Harsh conditions, low functional group tolerance |

| Nucleophilic substitution for benzyloxylation | Benzyl alcohol, base (K2CO3), solvent | Mild, selective for benzyloxy group | Requires appropriate leaving group |

Q & A

Q. What are the common synthetic routes for 2-(Benzyloxy)-4-methylpyridine-5-boronic acid, and what are their advantages and limitations?

The primary synthetic route involves Suzuki-Miyaura cross-coupling , where the boronic acid moiety is introduced via palladium-catalyzed coupling of a halogenated precursor (e.g., 5-bromo-2-(benzyloxy)-4-methylpyridine) with a boronic acid reagent. Alternative methods include direct boronation using bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions.

- Advantages : Suzuki-Miyaura offers high selectivity and compatibility with diverse functional groups.

- Limitations : Requires rigorous control of moisture/oxygen to prevent boronic acid decomposition. Catalyst poisoning by the benzyloxy group may necessitate optimized ligands (e.g., SPhos or XPhos) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns and boronic acid proton integration.

- HPLC-MS : Validates purity and detects hydrolyzed byproducts (e.g., deboronated species).

- FT-IR : Identifies B-O and aromatic C-H stretching vibrations (1,200–1,350 cm⁻¹ and ~3,050 cm⁻¹, respectively).

- Elemental Analysis : Ensures stoichiometric consistency. Cross-referencing with literature spectra of analogous compounds (e.g., 2-methoxypyridine-5-boronic acid) aids interpretation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store at –20°C under inert atmosphere (argon or nitrogen) in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture, which promotes hydrolysis to the corresponding phenol. For short-term use, refrigeration (4°C) with desiccants is acceptable but less ideal .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

Critical parameters include:

- Catalyst System : Use Pd(OAc)₂ with SPhos ligand to mitigate steric hindrance from the benzyloxy group.

- Base : Cs₂CO₃ or K₃PO₄ in biphasic solvent systems (toluene/water) enhances coupling efficiency.

- Temperature : Moderate heating (80–100°C) balances reaction rate and boronic acid stability.

- Solvent : Dioxane or THF improves solubility of aromatic substrates .

Q. How should researchers address contradictions in reported reactivity data across different studies?

Systematically evaluate variables such as:

- Substrate electronic effects : The electron-donating benzyloxy group may reduce electrophilicity at the coupling site, requiring stronger bases.

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., protodeboronation).

- Reproducibility : Validate protocols using control reactions with standardized reagents (e.g., phenylboronic acid) .

Q. What strategies mitigate decomposition of the boronic acid during prolonged reactions?

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Low-temperature quenches : Terminate reactions at partial conversion if instability is observed.

- Stabilizing additives : Add 2-mercaptoethanol or triethylamine to scavenge reactive oxygen species .

Q. How does the benzyloxy group influence regioselectivity in electrophilic substitution reactions?

The benzyloxy group acts as a meta-directing substituent due to its electron-donating resonance effect, directing incoming electrophiles to the 3-position relative to the oxygen. Steric hindrance from the benzyl group further modulates selectivity in crowded systems. Comparative studies with 4-methylpyridine-5-boronic acid (lacking benzyloxy) highlight these electronic and steric effects .

Q. What are potential applications of this compound in medicinal chemistry or enzyme inhibition studies?

The boronic acid group enables covalent interactions with serine proteases (e.g., thrombin or proteasome enzymes), making it a candidate for reversible inhibition studies. Its pyridine core also facilitates π-stacking interactions in enzyme active sites. Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the benzyloxy or methyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.